

# N-Methylhistamine dihydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: *N-Methylhistamine dihydrochloride*

Cat. No.: *B098204*

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## An In-Depth Technical Guide to N-Methylhistamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-Methylhistamine dihydrochloride**, a potent histamine receptor agonist, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.

### Core Compound Data

**N-Methylhistamine dihydrochloride** is a crucial tool for researchers studying the histamine system, particularly the H3 receptor. Its key identifiers and physicochemical properties are summarized below.

| Property         | Value   |
|------------------|---|
| CAS Number       | 16503-22-3  |
| Molecular Weight | 198.09 g/mol  |
| Chemical Formula | C <sub>6</sub> H <sub>11</sub> N <sub>3</sub> ·2HCl |
| Synonyms         | N $\alpha$ -Methylhistamine dihydrochloride         |
| Storage          | Desiccate at room temperature                       |

## Biological Activity and Receptor Affinity

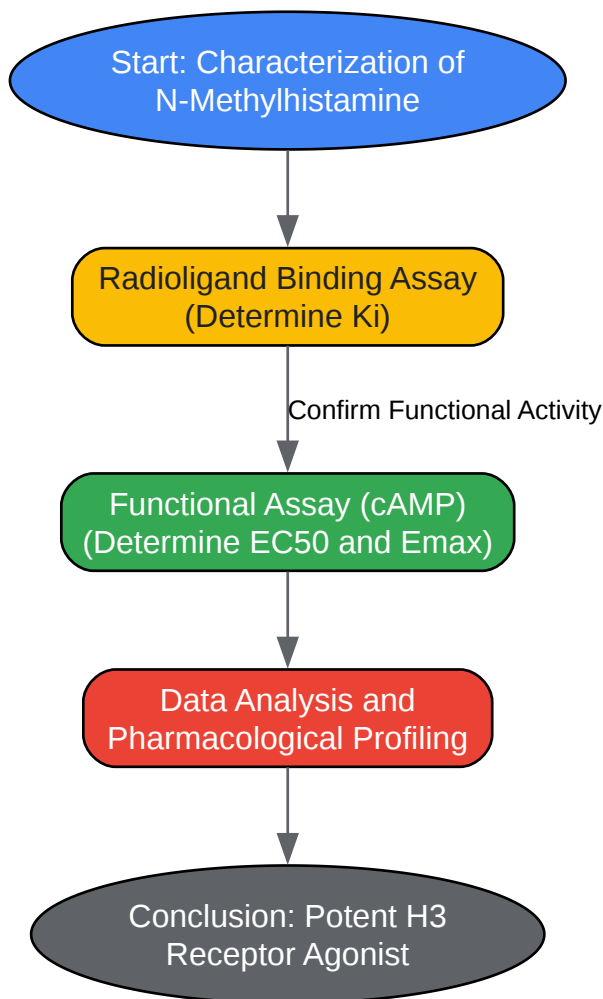
**N-Methylhistamine dihydrochloride** is a potent agonist at histamine receptors, showing particular potency for the H3 subtype.<sup>[1]</sup> It also exhibits agonist properties at H4 receptors, binding with moderate affinity.<sup>[1]</sup> The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.<sup>[2]</sup> Activation of the H3 receptor by an agonist like N-Methylhistamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

A summary of its receptor binding and potency is provided in the table below.

| Receptor | Activity | Potency/Affinity                                  |
|----------|----------|---|
| H1       | Agonist  | 81% relative potency to histamine                 |
| H2       | Agonist  | 185% relative potency to histamine                |
| H3       | Agonist  | 270% relative potency to histamine <sup>[1]</sup> |
| H4       | Agonist  | K <sub>i</sub> = 23 nM <sup>[1]</sup>             |

## Signaling Pathway

The primary signaling pathway for N-Methylhistamine involves the activation of the H3 receptor and its downstream effects mediated by Gi/o proteins. This pathway is crucial in its function as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.



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## References

- 1. N-Methylhistamine dihydrochloride | CAS 16503-22-3 | Tocris Bioscience [tocris.com]
- 2. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
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